molecular formula C11H23ClN2O2 B2417956 tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride CAS No. 2155852-85-8

tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride

Cat. No.: B2417956
CAS No.: 2155852-85-8
M. Wt: 250.77
InChI Key: KLAWLMAJLNQQNL-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride: is a chemical compound with the molecular formula C11H23ClN2O2 and a molecular weight of 250.76 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-(3-aminocyclobutyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and organic compounds .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways or diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for creating high-performance polymers and other materials .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride is unique due to its specific cyclobutyl structure, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-9(12)7-8;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAWLMAJLNQQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-85-8
Record name tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate hydrochloride
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